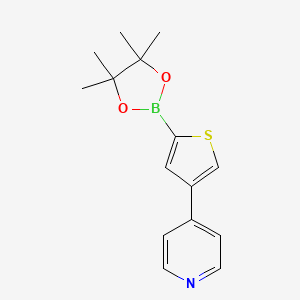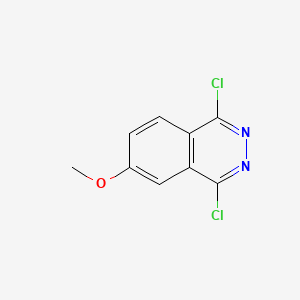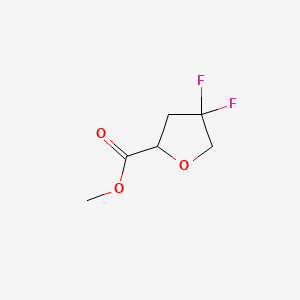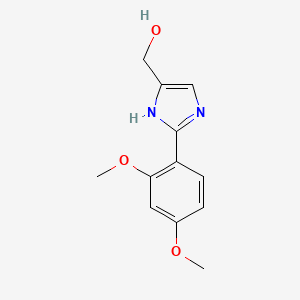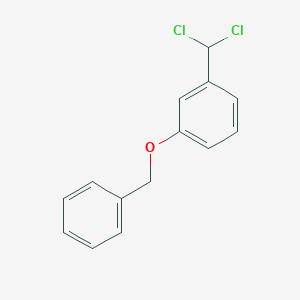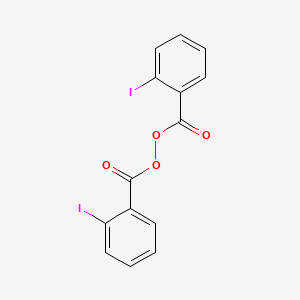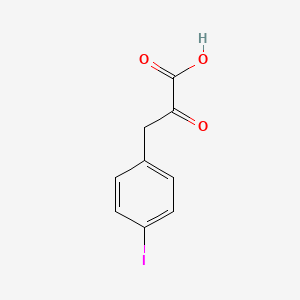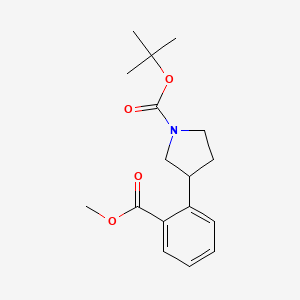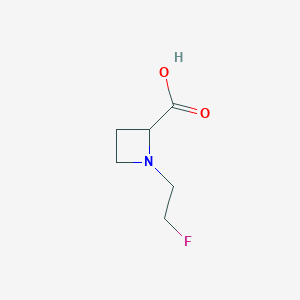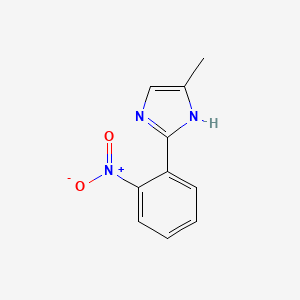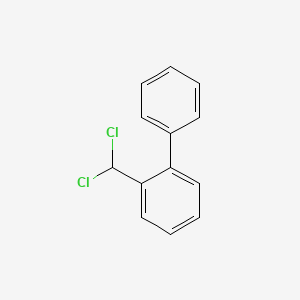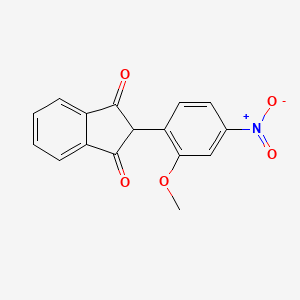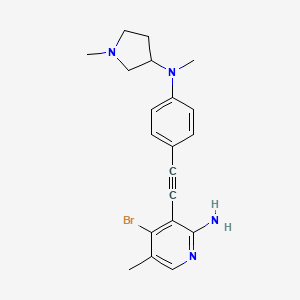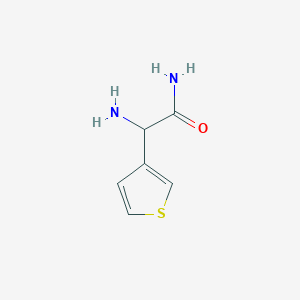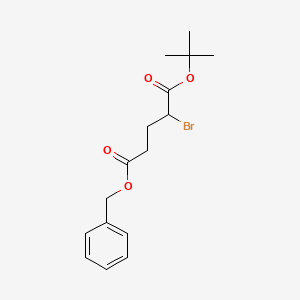
5-Benzyl 1-tert-Butyl 2-Bromopentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl 1-tert-Butyl 2-Bromopentanedioate is an organic compound with the molecular formula C16H21BrO4. It is a derivative of pentanedioic acid, featuring a benzyl group, a tert-butyl group, and a bromine atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl 1-tert-Butyl 2-Bromopentanedioate typically involves the esterification of pentanedioic acid derivatives. One common method includes the reaction of 5-benzyl pentanedioic acid with tert-butyl alcohol in the presence of a strong acid catalyst, followed by bromination using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzyl 1-tert-Butyl 2-Bromopentanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and mild heating.
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether), and low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water), and controlled temperatures.
Major Products Formed
Substitution: Corresponding substituted derivatives (e.g., amides, thioethers).
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
5-Benzyl 1-tert-Butyl 2-Bromopentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atom.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Benzyl 1-tert-Butyl 2-Bromopentanedioate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The ester groups can undergo hydrolysis or reduction, leading to various functional derivatives. The compound’s reactivity is influenced by the electronic effects of the benzyl and tert-butyl groups, which can stabilize or destabilize reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Benzyl 1-tert-Butyl 2-Aminopentanedioate: Similar structure but with an amino group instead of a bromine atom.
5-Benzyl 1-tert-Butyl 2-Hydroxypentanedioate: Contains a hydroxyl group instead of a bromine atom.
5-Benzyl 1-tert-Butyl 2-Methylpentanedioate: Features a methyl group instead of a bromine atom.
Uniqueness
5-Benzyl 1-tert-Butyl 2-Bromopentanedioate is unique due to its bromine atom, which imparts distinct reactivity compared to its analogs. The presence of the bromine atom allows for selective substitution reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C16H21BrO4 |
|---|---|
Molekulargewicht |
357.24 g/mol |
IUPAC-Name |
5-O-benzyl 1-O-tert-butyl 2-bromopentanedioate |
InChI |
InChI=1S/C16H21BrO4/c1-16(2,3)21-15(19)13(17)9-10-14(18)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
InChI-Schlüssel |
ISUVJQYPENOANF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CCC(=O)OCC1=CC=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


